molecular formula C22H28N4O3 B12779915 (E)-8-(4-Butoxystyryl)-1,3-diethyl-7-methylxanthine CAS No. 155271-35-5

(E)-8-(4-Butoxystyryl)-1,3-diethyl-7-methylxanthine

Cat. No.: B12779915
CAS No.: 155271-35-5
M. Wt: 396.5 g/mol
InChI Key: NHHOZHXVAMPIDX-SDNWHVSQSA-N
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Description

(E)-8-(4-Butoxystyryl)-1,3-diethyl-7-methylxanthine is a synthetic compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system. This particular compound is characterized by its unique structure, which includes a butoxystyryl group attached to the xanthine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(4-Butoxystyryl)-1,3-diethyl-7-methylxanthine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1,3-diethyl-7-methylxanthine with 4-butoxystyrene under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods often incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(4-Butoxystyryl)-1,3-diethyl-7-methylxanthine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxystyryl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing the butoxystyryl group.

Scientific Research Applications

(E)-8-(4-Butoxystyryl)-1,3-diethyl-7-methylxanthine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (E)-8-(4-Butoxystyryl)-1,3-diethyl-7-methylxanthine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to adenosine receptors, which are involved in regulating various physiological processes. By blocking these receptors, the compound can enhance the release of neurotransmitters such as dopamine and norepinephrine, leading to its stimulant effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant effects.

    Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.

    Theobromine: Found in cocoa and chocolate, with mild stimulant effects.

Uniqueness

(E)-8-(4-Butoxystyryl)-1,3-diethyl-7-methylxanthine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other xanthine derivatives. Its butoxystyryl group, in particular, may enhance its lipophilicity and ability to cross biological membranes, potentially leading to more pronounced effects.

Properties

CAS No.

155271-35-5

Molecular Formula

C22H28N4O3

Molecular Weight

396.5 g/mol

IUPAC Name

8-[(E)-2-(4-butoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione

InChI

InChI=1S/C22H28N4O3/c1-5-8-15-29-17-12-9-16(10-13-17)11-14-18-23-20-19(24(18)4)21(27)26(7-3)22(28)25(20)6-2/h9-14H,5-8,15H2,1-4H3/b14-11+

InChI Key

NHHOZHXVAMPIDX-SDNWHVSQSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C/C2=NC3=C(N2C)C(=O)N(C(=O)N3CC)CC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=CC2=NC3=C(N2C)C(=O)N(C(=O)N3CC)CC

Origin of Product

United States

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